6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide
Description
Properties
CAS No. |
87977-06-8 |
|---|---|
Molecular Formula |
C12H10ClN5O2 |
Molecular Weight |
291.69 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O2/c13-7-1-3-8(4-2-7)15-12(20)16-10-6-5-9(11(14)19)17-18-10/h1-6H,(H2,14,19)(H2,15,16,18,20) |
InChI Key |
DAOWMLPTKOBCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide typically involves the reaction of 4-chlorophenyl isocyanate with 6-amino-3-carboxamidopyridazine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential pharmacological properties, including:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of specific kinases involved in cancer progression.
- Antimicrobial and Antiviral Activities : Similar compounds have demonstrated significant antimicrobial properties against bacterial strains and fungi. Additionally, certain derivatives have been explored for their ability to inhibit viral replication, indicating potential use in antiviral therapies.
Biological Assays
6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide is utilized in biological assays to study:
- Enzyme Inhibition : It can bind to the active sites of enzymes, modulating their activity and thus influencing metabolic pathways critical for disease management.
- Receptor Binding Studies : The compound's interaction with various receptors alters cellular signaling pathways, which is crucial for understanding drug mechanisms.
Material Science
The unique chemical structure of this compound allows it to be explored in material science for developing new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor development.
Agrochemicals
Research into pyridazine derivatives has shown promise in agrochemical applications, particularly as herbicides and pesticides. The structural modifications of this compound may enhance its efficacy and selectivity against target pests.
Antimalarial Optimization
Recent studies focused on optimizing related compounds for antimalarial activity have highlighted how specific substitutions can enhance efficacy against Plasmodium species. Modifications have improved both solubility and metabolic stability, critical factors for therapeutic effectiveness.
Antiviral Efficacy
Research has indicated that certain pyridazine derivatives can inhibit viral replication at low concentrations. This suggests that structural features inherent to compounds like this compound are vital for developing new antiviral agents.
Toxicological Studies
Investigations into the toxicological profile of this compound are crucial for assessing its safety in medicinal applications. Studies have shown that while certain derivatives exhibit beneficial pharmacological effects, they must be evaluated for potential toxicity to ensure safe usage.
Mechanism of Action
The mechanism of action of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Table 1: Comparison of Pyridazine-3-Carboxamide Derivatives
Key Findings :
- Substituent Effects : The 4-chlorophenyl group in the target compound may confer moderate electron-withdrawing effects, balancing solubility and binding affinity. In contrast, trifluoromethyl groups (as in ) enhance metabolic stability but reduce solubility .
- Biological Activity : Derivatives with electron-withdrawing substituents (e.g., nitro, CF₃) show improved cholinesterase inhibition, suggesting the target compound’s 4-chloro group may offer similar advantages .
Urea-Containing Analogues
Urea moieties are critical for hydrogen bonding and target engagement. Comparisons with other urea derivatives highlight functional differences (Table 2).
Table 2: Urea-Linked Compounds
Key Findings :
- Structural Complexity : The target compound’s pyridazine core and compact urea linkage may favor blood-brain barrier penetration compared to bulkier analogs like Chlorhexidine urea .
- Antimicrobial Potential: Simple phenylurea derivatives (e.g., p-Chlorophenyl urea) exhibit baseline antimicrobial activity, suggesting the target compound’s 4-chloro substitution could enhance potency .
Carboxamide Variations
The carboxamide group at position 3 influences solubility and target binding.
Example :
- 6-((1-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridin-3-yl)amino)-N-cyclopropyl-...carboxamide (): This kinase inhibitor features a cyclopropyl-carboxamide group, demonstrating that substituents at position 3 can modulate protein binding (e.g., TYK2 inhibition via hydrophobic interactions) . In contrast, the target compound’s unmodified carboxamide may favor solubility over target affinity.
Biological Activity
Overview
6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide, also known as 6-(3-(4-chlorophenyl)ureido)pyridazine-3-carboxamide, is a heterocyclic compound with a pyridazine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
| Property | Details |
|---|---|
| CAS Number | 87977-06-8 |
| Molecular Formula | C12H10ClN5O2 |
| Molecular Weight | 291.69 g/mol |
| IUPAC Name | 6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide |
| InChI Key | DAOWMLPTKOBCQD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, leading to modulation of their activity. This is crucial in pathways where enzyme regulation is necessary for therapeutic effects.
- Receptor Interaction : It may also interact with various receptors, altering signal transduction pathways that affect cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Antiparasitic Activity
A study focused on optimizing related compounds for antimalarial activity demonstrated that structural modifications can enhance efficacy against Plasmodium species. The findings highlighted that specific substitutions in the pyridazine scaffold could improve both aqueous solubility and metabolic stability, which are critical for in vivo efficacy .
Antiviral Properties
Compounds containing similar functional groups have been investigated for antiviral activities. For example, studies have shown that certain pyridazine derivatives can inhibit viral replication at low concentrations, indicating their potential as antiviral agents .
Case Studies and Research Findings
- Antimalarial Optimization :
- Antiviral Efficacy :
- Toxicological Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
